

# Application Note: LC-MS/MS Analysis of Celecoxib Bromomethyl Impurity

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## Compound of Interest

Compound Name: Dehydroxy Bromocelecoxib

Cat. No.: B13437612

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Matrix: Celecoxib Active Pharmaceutical Ingredient (API) Analytes: Celecoxib, Celecoxib Bromomethyl Impurity (PGI)

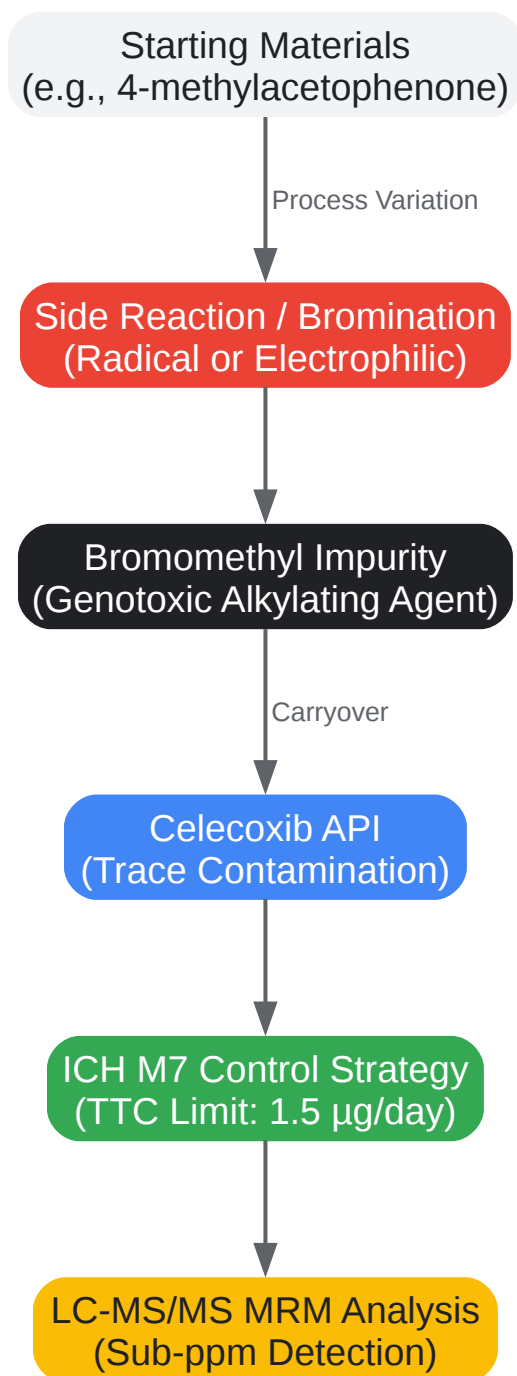
## Introduction & Scientific Rationale

Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and acute pain [4]. During the synthesis of the Celecoxib Active Pharmaceutical Ingredient (API), various process-related impurities can form depending on the synthetic route, starting materials, and reaction conditions [2, 4].

One critical process-related byproduct is the Celecoxib bromomethyl impurity (4-(5-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) [2]. Alkyl halides, particularly benzyl halides like this bromomethyl derivative, are highly reactive electrophiles. They are classified as Potentially Genotoxic Impurities (PGIs) because they can act as alkylating agents, covalently binding to DNA bases and potentially initiating carcinogenesis [1, 3].

Under the ICH M7(R2) guidelines, DNA-reactive impurities must be strictly controlled to limit potential carcinogenic risk, typically adhering to the Threshold of Toxicological Concern (TTC)

of 1.5  $\mu$ g/day for chronic administration [1]. Given the standard dosing of Celecoxib (up to 400 mg/day), this impurity must be controlled at sub-ppm (parts-per-million) levels. Conventional HPLC-UV methods lack the sensitivity and selectivity required for such trace-level quantification in a high-concentration API matrix [3]. Therefore, a highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.



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Figure 1: Formation pathway and ICH M7 regulatory control strategy for the genotoxic impurity.

## Physicochemical Properties

Understanding the molecular characteristics of the API and the impurity is the foundation of robust method development.

Property	Celecoxib API	Celecoxib Bromomethyl Impurity
Structure Type	Diaryl-substituted pyrazole	Brominated diaryl-substituted pyrazole
Molecular Formula	C <sub>17</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	C <sub>17</sub> H <sub>13</sub> BrF <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	381.37 g/mol	460.27 g/mol
CAS Number	169590-42-5	170570-75-9 [2]
Ionization (ESI)	Readily protonates at pyrazole/sulfonamide	Readily protonates; exhibits Br isotopic signature
Reactivity	Stable	Highly electrophilic (prone to solvolysis)

## Methodological Design & Causality

As a Senior Application Scientist, it is critical to design a method that is not just sensitive, but chemically logical and self-validating.

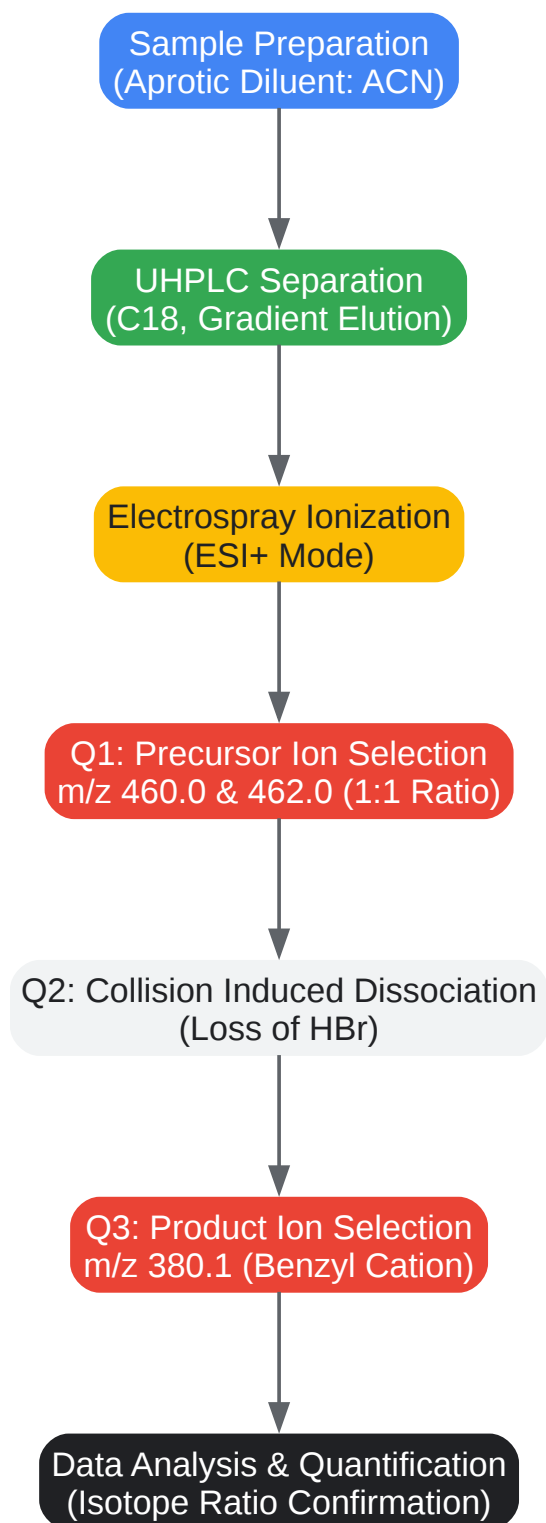
### Sample Preparation: The Solvolysis Trap

Bromomethyl compounds are highly susceptible to nucleophilic attack. If the API sample is dissolved in a protic solvent like Methanol or Water and left in an autosampler queue, the bromomethyl impurity will undergo solvolysis, converting into a methoxymethyl or hydroxymethyl artifact. This leads to artificially low quantification and a dangerous false-negative result. The Solution: The sample diluent must be an aprotic solvent. We utilize 100%

Acetonitrile (ACN) for the stock solutions and an ACN/Water mixture (prepared immediately before injection) to ensure the chemical integrity of the impurity during the analytical run.

## Mass Spectrometry: The Isotopic Self-Validation System

To achieve sub-ppm sensitivity, we utilize Electrospray Ionization in positive mode (ESI+) coupled with Multiple Reaction Monitoring (MRM). Bromine naturally exists as two stable isotopes, '79Br' and '81Br', in a nearly 1:1 ratio. The bromomethyl impurity will therefore present two precursor ions: '[M+H]+' at m/z 460.0 and m/z 462.0. Upon Collision-Induced Dissociation (CID), both precursors lose HBr (80 Da and 82 Da, respectively) to form a highly stable benzyl cation at m/z 380.1. The Solution: By tracking both transitions (460.0 → 380.1 and 462.0 → 380.1), the method becomes inherently self-validating. A true positive detection must show both peaks co-eluting at the exact same retention time with an intensity ratio of approximately 1:1. This eliminates the risk of matrix-induced false positives.



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Figure 2: Self-validating LC-MS/MS analytical workflow utilizing Bromine isotopic signatures.

## Experimental Protocols

### Reagents and Standard Preparation

- Diluent: Acetonitrile (LC-MS Grade).
- Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
- Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
- API Sample Solution: Accurately weigh 50 mg of Celecoxib API and dissolve in 5.0 mL of Diluent to achieve a concentration of 10 mg/mL. Vortex thoroughly.
- Impurity Standard Solution: Prepare a stock solution of Celecoxib Bromomethyl Impurity at 1 mg/mL in Diluent. Serially dilute to create a calibration curve ranging from 0.05 ppm to 5.0 ppm (relative to the 10 mg/mL API concentration).

### UHPLC Chromatographic Conditions

A short, sub-2-micron C18 column is used to ensure sharp peak shapes and rapid elution, pushing the impurity away from the massive ion-suppression zone of the 10 mg/mL API peak.

Parameter	Setting / Value
Column	Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Column Temperature	40 °C
Flow Rate	0.4 mL/min
Injection Volume	2.0 μL
Autosampler Temp	10 °C (To further minimize degradation)

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
1.0	60	40
4.0	10	90
6.0	10	90
6.1	60	40

| 8.0 | 60 | 40 |

## Triple Quadrupole MS/MS Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Celecoxib API	382.1	362.1	50	20
Bromomethyl Impurity (Quantifier)	460.0	380.1	100	25
Bromomethyl Impurity (Qualifier)	462.0	380.1	100	25

Note: The ratio of the Quantifier to Qualifier peak area must be within 0.8 to 1.2 for positive confirmation.

## Validation Summary

The method was validated in accordance with ICH Q2(R2) and ICH M7 guidelines for trace-level impurity analysis [1, 3].

Validation Parameter	Result
Limit of Detection (LOD)	0.02 ppm (0.2 ng/mL)
Limit of Quantification (LOQ)	0.06 ppm (0.6 ng/mL)
Linearity Range	0.06 ppm – 5.0 ppm ( 'R2>0.999' )
Accuracy (Recovery at LOQ)	96.5% – 102.3%
Method Precision (%RSD)	< 4.5% (at 1.0 ppm level, n=6)
Specificity	No matrix interference at the retention time of the impurity. Isotope ratio confirmed.

## Conclusion

The developed LC-MS/MS method provides a robust, highly sensitive, and self-validating approach for the quantification of the genotoxic Celecoxib bromomethyl impurity. By leveraging aprotic sample preparation to prevent solvolysis and utilizing the natural isotopic signature of Bromine for dual-transition MRM confirmation, analytical scientists can confidently ensure the API meets the stringent safety thresholds mandated by ICH M7.

## References

- Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Guidance for Industry (July 2023).[\[Link\]](#)
- Veprho Pharmaceuticals. Celecoxib Bromo Impurity | CAS 170570-75-9. Product Catalog & Chemical Characterization.[\[Link\]](#)
- Reddy, A. V. B., et al. "A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib." Journal of Analytical Science and Technology 5.1 (2014): 18.[\[Link\]](#)
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